(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring multiple functional groups, including a thiadiazole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions The process begins with the preparation of the thiadiazole ring, which is then functionalized with a 4-fluorobenzylsulfanyl group The pyrrolidine ring is synthesized separately and then coupled with the thiadiazole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione: can be compared with similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
4-Bromophenethyl alcohol: Used in the synthesis of various organic compounds.
Vardenafil Related Compound E: A reference standard used in pharmaceutical research.
This compound .
Properties
Molecular Formula |
C24H17FN4O4S2 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN4O4S2/c1-13-4-9-17(33-13)20(30)18-19(15-3-2-10-26-11-15)29(22(32)21(18)31)23-27-28-24(35-23)34-12-14-5-7-16(25)8-6-14/h2-11,19,31H,12H2,1H3 |
InChI Key |
JOMQWWATBPFASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NN=C(S4)SCC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
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